molecular formula C16H29N3O2 B2730139 (E)-4-(Dimethylamino)-N-methyl-N-[2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethyl]but-2-enamide CAS No. 2411327-61-0

(E)-4-(Dimethylamino)-N-methyl-N-[2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethyl]but-2-enamide

Cat. No. B2730139
CAS RN: 2411327-61-0
M. Wt: 295.427
InChI Key: QCCQNCOTQXEDFC-SNAWJCMRSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a dimethylamino group, a methyl group, an ethyl group, and a but-2-enamide group. The presence of the 7-oxa-2-azaspiro[3.5]nonan-2-yl group indicates that it is a spiro compound .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the spirocyclic group. Spirocyclic compounds are characterized by two rings sharing a single atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like polarity, molecular weight, and the presence of functional groups would influence its properties .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. The effects of a compound depend on its structure and the nature of its functional groups .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. Given its complex structure, it could be of interest in fields like medicinal chemistry or materials science .

properties

IUPAC Name

(E)-4-(dimethylamino)-N-methyl-N-[2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O2/c1-17(2)8-4-5-15(20)18(3)9-10-19-13-16(14-19)6-11-21-12-7-16/h4-5H,6-14H2,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCQNCOTQXEDFC-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)N(C)CCN1CC2(C1)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)N(C)CCN1CC2(C1)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-(dimethylamino)-N-methyl-N-(2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethyl)but-2-enamide

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